2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of fused N-heterocyclic compounds. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a phenyl group at the 2-position and a carboxylic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . One common method involves the use of β-enaminone derivatives under microwave irradiation, which results in high yields of the desired product . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as kinases and phosphodiesterases. By inhibiting these enzymes, the compound can disrupt various cellular signaling pathways, leading to effects such as apoptosis in cancer cells . The exact molecular pathways involved are still under investigation, but the compound’s ability to bind to the active sites of these enzymes is a key factor in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound without the phenyl and carboxylic acid groups.
2-Phenylpyrazolo[1,5-a]pyrimidine: Similar structure but lacks the carboxylic acid group.
3-Carboxypyrazolo[1,5-a]pyrimidine: Similar structure but lacks the phenyl group.
Uniqueness
2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to the presence of both the phenyl and carboxylic acid groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H9N3O2 |
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Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)10-11(9-5-2-1-3-6-9)15-16-8-4-7-14-12(10)16/h1-8H,(H,17,18) |
InChI Key |
WLGDSHKKSHYDAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CC=NC3=C2C(=O)O |
Origin of Product |
United States |
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